molecular formula C11H11FO3 B1348467 Ethyl 3-(3-fluorophenyl)-3-oxopropanoate CAS No. 33166-77-7

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Cat. No. B1348467
CAS RN: 33166-77-7
M. Wt: 210.2 g/mol
InChI Key: MLABEWHVTXMKHP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (EFOP) is an organofluorine compound that has found several applications in scientific research. It is a colorless liquid with a melting point of -18.5°C and a boiling point of 95°C. EFOP is a versatile compound that can be used as a reagent for the synthesis of various derivatives and as an analytical tool for the study of biochemical and physiological processes. EFOP has been used in research studies involving enzyme kinetics, protein-ligand interactions, and drug metabolism.

Scientific Research Applications

Asymmetric Reduction

  • Ethyl 3-aryl-3-oxopropanoates, including variants like Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, have been reduced enantioselectively to corresponding (S)-alcohols using fungi such as Rhizopus arrhizus and other Rhizopus species. This process is significant in the production of chiral alcohols, which have various applications in pharmaceuticals and agrochemicals (Salvi & Chattopadhyay, 2006).

Bioanalytical Method Development

  • Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with significant properties such as acetylcholinesterase inhibition, has been subject to the development of a rapid and selective RP-HPLC bioanalytical method for its quantitative measurement. This advancement is crucial for the precise dosage and monitoring of therapeutic drugs (Nemani, Shard, & Sengupta, 2018).

Synthesis of Pyrazolone Derivatives

  • Ethyl 3-(4'-methylphenyl)-3-oxopropanoate has been utilized in the synthesis of pyrazolone derivatives, which are explored for potential fungicidal and bactericidal properties. This research opens avenues for new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).

Synthesis of Substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates

  • Research has been conducted on the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing the versatile chemical applications of ethyl 3-oxopropanoates in producing various derivatives with potential utility in chemical industries (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

Inhibition of Tyrosine Kinases

  • Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a derivative, has shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent. This highlights the role of ethyl 3-oxopropanoates in developing novel cancer therapeutics (Riadi et al., 2021).

properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABEWHVTXMKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366375
Record name Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

CAS RN

33166-77-7
Record name Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33166-77-7
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Synthesis routes and methods I

Procedure details

The title compound was prepared from m-fluoro acetophenone, by a method analogous to the preparation of 3-(4-cyclohexylphenyl)-3-oxo-propionic acid ethyl ester in step A1 of Method A, except that the product was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield.
Quantity
0 (± 1) mol
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Name
3-(4-cyclohexylphenyl)-3-oxo-propionic acid ethyl ester
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0 (± 1) mol
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reactant
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Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluorobenzoic acid (25.5 g, 182 mmol) in tetrahydrofuran (300 ml) was added 1,1′-carbonylbis-1H-imidazole (32.4 g, 200 mmol) and the mixture was stirred at room temperature for 30 min. Monoethyl malonate magnesium salt (27.1 g, 94.7 mmol) was added to the reaction solution and the mixture was heated under reflux for 30 min. Ethyl acetate (50 ml) and water (50 ml) were added to the reaction solution, and conc. hydrochloric acid was added until the aqueous layer showed acidic pH. The reaction solution was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give ethyl 3-(3-fluorophenyl)-3-oxopropionate (34.6 g, 91%) as a colorless oil.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
32.4 g
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reactant
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300 mL
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27.1 g
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0 (± 1) mol
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50 mL
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50 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a three-neck 2 L round-bottom flask equipped with an addition funnel, nitrogen inlet, magnetic stirrer, heating mantle, thermocouple and condenser, was placed 21.7 g (0.543 moles) of a 60%-in-oil dispersion of sodium hydride. To this was added 1 L dry hexane and the resulting suspension was stirred for 15 minutes. Stirring was halted and the solids were allowed to settle and the clear supernatant containing the hexane and dissolved oil was then removed via a cannula. Diethyl carbonate (1 L) was added to the solids and the suspension was heated to 120° C. To the hot suspension was cautiously added dropwise, over 40 minutes, a solution of 100 g (0.494 moles) of m-fluoro acetophenone dissolved in 250 mL of diethyl carbonate. As addition proceeded a reaction initiated, hydrogen was evolved and the color changed to tan. After the acetophenone-derivative addition was complete, the reaction was heated for 1 additional hour. The reaction mixture was cooled and was poured into a 2 L separatory funnel. The diethyl carbonate layer was twice washed with 10% acetic acid solution, dried over MgSO4 and filtered. The product was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield.
Quantity
0 (± 1) mol
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reactant
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100 g
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250 mL
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0 (± 1) mol
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1 L
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
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Citations

For This Compound
6
Citations
R Bortolozzi, D Carta, M Dal Prà, G Antoniazzi… - European journal of …, 2019 - Elsevier
A small number of fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives was synthesized in an attempt to improve the metabolic stability of 3N-ethyl-7-PPyQ and 3N-benzoyl-7-…
Number of citations: 11 www.sciencedirect.com
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
YF Chen, YC Lin, PK Huang, HC Chan, SC Kuo… - Bioorganic & medicinal …, 2013 - Elsevier
Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives 12a–n were designed and prepared through an intramolecular cyclization reaction and evaluated for in …
Number of citations: 46 www.sciencedirect.com
CY Liu, YY Cheng, LC Chang, LJ Huang… - European journal of …, 2015 - Elsevier
To develop new anticancer drug candidates from 2-arylnaphthyridin-4-one (AN), we have designed and synthesized a series of 3′-hydroxy and 6-hydroxy derivatives of AN. The …
Number of citations: 3 www.sciencedirect.com
SG Ouellet, D Gauvreau, M Cameron… - … Process Research & …, 2012 - ACS Publications
Process research and development of a synthetic route towards a novel 5-lipoxygenase inhibitor is described. The synthetic route provided 1 in 27% yield in nine steps (seven steps in …
Number of citations: 27 pubs.acs.org
S Myers, L Poppi, F Rinaldi, M Veronesi, A Ciamarone… - papers.ssrn.com
The BRCA2-RAD51 interaction remains an intriguing target for cancer drug discovery due to its vital role in DNA damage repair mechanisms, which cancer cells become particularly …
Number of citations: 0 papers.ssrn.com

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